Chelerythrine chloride mixt. with sanguinarine chloride
Description
Molecular Architecture and Isomeric Forms
Chelerythrine chloride (C₂₁H₁₈ClNO₄) and sanguinarine chloride (C₂₀H₁₄ClNO₄) are quaternary benzophenanthridine alkaloids distinguished by their polycyclic aromatic frameworks and charged iminium groups. Both compounds share a four-ring benzophenanthridine core but differ in substituent patterns (Figure 1):
- Chelerythrine chloride contains two methoxy groups at positions 1 and 2 and a methyl group at position 12.
- Sanguinarine chloride lacks the methyl group at position 12 but features an additional oxygen atom in its dioxolo ring system.
Table 1: Molecular characteristics of chelerythrine and sanguinarine chlorides
Both alkaloids exhibit pH-dependent isomeric forms :
- Iminium form : Dominates at acidic to neutral pH (1–6.5), characterized by a planar, positively charged quaternary nitrogen.
- Alkanolamine form : Prevails at alkaline pH (8.5–11), featuring a neutral, non-planar structure with a hydroxyl group replacing the iminium charge.
Crystallographic Analysis and Conformational Dynamics
X-ray crystallography reveals distinct binding modes of these compounds with biological targets. Chelerythrine chloride adopts a non-classical intercalation geometry when complexed with DNA d(CGTACG), stacking between six-base-pair segments via π-π interactions (PDB: 4D9Y). Sanguinarine chloride exhibits similar intercalation but induces greater DNA distortion due to its smaller methyl substitution (PDB: 3NX5).
Table 2: Crystallographic parameters
| Parameter | Chelerythrine-DNA Complex | Sanguinarine-DNA Complex |
|---|---|---|
| Space group | P32 | P32 |
| Unit cell dimensions | a=30.23 Å, c=119.25 Å | a=30.24 Å, c=119.30 Å |
| Binding site | Six-base intercalation | Six-base intercalation |
| Key interactions | π-π stacking, van der Waals | Hydrogen bonding, electrostatic |
Conformational flexibility arises from:
Properties
IUPAC Name |
1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4.C20H14NO4.2ClH/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;;/h4-10H,11H2,1-3H3;2-8H,9-10H2,1H3;2*1H/q2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMMBJRQHHXEHN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052850 | |
| Record name | Sanguinarine chloride mixt. with chelerythrine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112025-60-2 | |
| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-, chloride, mixt. with 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112025-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chelerythrine chloride mixture with sanguinarine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112025602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sanguinarine chloride mixt. with chelerythrine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium, 13-methyl-, chloride, mixt. with 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Chelerythrine and sanguinarine can be synthesized through various chemical routes. One common method involves the extraction of these alkaloids from plant sources followed by purification. The extraction process typically involves the use of organic solvents such as methanol or ethanol. After extraction, the compounds are purified using techniques like column chromatography .
Industrial Production Methods
Industrial production of chelerythrine and sanguinarine involves large-scale extraction from plant materials. The plants are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the resulting extract is purified to isolate the desired alkaloids. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Chelerythrine and sanguinarine undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecules, such as methoxy and hydroxyl groups .
Common Reagents and Conditions
Common reagents used in the reactions of chelerythrine and sanguinarine include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of chelerythrine and sanguinarine depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions can yield dihydro derivatives .
Scientific Research Applications
Chemical Applications
Probes in Chemical Reactions
Chelerythrine chloride and sanguinarine chloride are utilized as probes in chemical reactions to study reaction mechanisms and kinetics. Their unique structural properties allow researchers to investigate complex chemical processes, making them valuable tools in synthetic organic chemistry.
Biological Research
Cell Signaling and Apoptosis
Research indicates that these compounds significantly influence cell signaling pathways and apoptosis. They are known to induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent cell death. Studies have demonstrated that chelerythrine chloride can activate caspase-3, a critical enzyme in the apoptotic pathway, across various cancer cell lines, including human breast cancer (MCF-7) and prostate cancer (DU-145) .
Cell Cycle Regulation
Both chelerythrine and sanguinarine have been shown to affect the cell cycle. Their ability to induce DNA damage has been documented through assays that reveal increased levels of apoptotic markers in treated cells . This suggests their potential as chemotherapeutic agents targeting rapidly dividing cancer cells.
Medical Applications
Anti-Cancer Properties
The anti-cancer potential of chelerythrine chloride and sanguinarine chloride has been extensively studied. These compounds exhibit cytotoxic effects against various cancer cell lines by disrupting cellular functions and promoting apoptosis. For instance, chelerythrine has demonstrated significant growth inhibition in lung cancer stem cells . Additionally, both alkaloids have shown promise in enhancing the efficacy of existing chemotherapeutic agents .
Antimicrobial Activity
Chelerythrine chloride has been recognized for its antibacterial properties, particularly against resistant bacterial strains. It disrupts bacterial cell membranes and inhibits growth, making it a candidate for developing new antimicrobial agents .
Industrial Applications
Natural Pesticides
The antimicrobial properties of these alkaloids extend to agricultural applications, where they are explored as natural pesticides. Their effectiveness against plant pathogens can contribute to sustainable agricultural practices by reducing reliance on synthetic chemicals.
Data Table: Summary of Biological Activities
| Activity Type | Chelerythrine Chloride | Sanguinarine Chloride |
|---|---|---|
| Anti-Cancer | Induces apoptosis in multiple cancer lines | Enhances apoptosis; effective against leukemic cells |
| Antibacterial | Disrupts bacterial membranes | Effective against resistant strains |
| Cell Cycle Regulation | Alters cell cycle progression | Induces DNA damage |
| Mechanism of Action | Mitochondrial dysfunction; caspase activation | Similar mechanisms with slight variations |
Case Studies
- Cancer Cell Studies : A study demonstrated that treatment with chelerythrine resulted in significant apoptosis in human breast cancer cells (MCF-7), highlighting its potential as a therapeutic agent .
- Antimicrobial Efficacy : Research indicated that chelerythrine effectively inhibited the growth of various pathogenic bacteria, showcasing its application as a natural pesticide .
- Cell Cycle Impact : A comprehensive review summarized the effects of sanguinarine and chelerythrine on cell cycle regulation and apoptosis across different cell lines, suggesting their utility in cancer treatment .
Mechanism of Action
The mechanism of action of chelerythrine and sanguinarine involves their interaction with cellular components, particularly mitochondria. These compounds can induce mitochondrial dysfunction by disrupting the mitochondrial membrane potential, leading to the generation of reactive oxygen species (ROS) and the initiation of apoptosis . Chelerythrine and sanguinarine also inhibit various enzymes involved in cell signaling pathways, further contributing to their biological effects .
Comparison with Similar Compounds
Table 1: Structural and Bioactive Differences Among Key Alkaloids
Pharmacological Efficacy and Mechanisms
Anticancer Activity
Chelerythrine chloride demonstrates superior activity in downregulating β-catenin and CSC markers (e.g., SOX2, MYC) in non-small cell lung carcinoma (NSCLC) at IC50 values of 2–5 µM, outperforming sanguinarine in spheroid formation and migration assays .
Enzyme Inhibition
- Urease Inhibition : Chelerythrine exhibits the lowest IC50 (0.85 µM) and Ki (0.72 µM) among benzophenanthridines, attributed to its optimal binding to UreG GTPase . Nitidine and sanguinarine show moderate inhibition (IC50: 1.5 µM and 1.2 µM, respectively), while berberine is ineffective .
- Glutaminase Inhibition: Chelerythrine and sanguinarine retain activity (IC50: ~3 µM), but norsanguinarine (lacking the iminium bond) loses potency, underscoring the necessity of the charged nitrogen for target interaction .
Separation Efficiency
Deep eutectic solvents (DESs) like ChCl:ethylene glycol (1:2 molar ratio) improve HPLC separation of these alkaloids, achieving symmetrical peaks with a tailing factor <1.5 . High-speed counter-current chromatography (HSCCC) using chloroform-methanol-HCl yields 99.7% pure chelerythrine and sanguinarine from Macleaya cordata .
Biological Activity
Chelerythrine chloride and sanguinarine chloride are two prominent benzophenanthridine alkaloids known for their diverse biological activities, particularly in the fields of medicine and pharmacology. This article explores their mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Overview of Compounds
- Chelerythrine Chloride : A potent inhibitor of protein kinase C (PKC), it exhibits a wide range of biological activities including anti-inflammatory, antibacterial, and antitumor effects. Its IC50 value for PKC inhibition is approximately 660 nM .
- Sanguinarine Chloride : Known for its antibacterial properties, sanguinarine also displays significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines and inhibit the growth of bacteria such as Staphylococcus aureus and Aeromonas hydrophila .
Both compounds exert their biological effects through several mechanisms:
- Induction of Apoptosis : Chelerythrine and sanguinarine can trigger programmed cell death in cancer cells. For instance, chelerythrine has been shown to elevate reactive oxygen species (ROS) levels, leading to endoplasmic reticulum (ER) stress and subsequent necroptosis in gastric cancer cells .
- Antibacterial Activity : Sanguinarine exhibits a strong antibacterial effect against resistant strains of bacteria by disrupting cell membrane integrity and inhibiting biofilm formation .
- Inhibition of Protein Kinase C : Chelerythrine acts as a competitive inhibitor of PKC, affecting various signaling pathways involved in cell proliferation and survival .
Biological Activities
The following table summarizes the key biological activities associated with chelerythrine chloride and sanguinarine chloride:
| Activity | Chelerythrine Chloride | Sanguinarine Chloride |
|---|---|---|
| Antitumor | Yes (IC50 ~ 3.81 µM) | Yes (IC50 ~ 1.46 µM) |
| Antibacterial | Moderate | Strong |
| Anti-inflammatory | Yes | Yes |
| Induces Apoptosis | Yes | Yes |
| Inhibits PKC | Yes (IC50 ~ 660 nM) | No |
Case Studies
- Anticancer Effects : A study demonstrated that chelerythrine significantly inhibits the proliferation of gastric cancer cells by inducing necroptosis through ROS generation. The study reported an IC50 value of 3.81 µM for chelerythrine in NCI-N87 gastric cancer cells .
- Antibacterial Properties : Research indicated that a mixture of chelerythrine and sanguinarine effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). The combination showed nearly 100% inhibition at certain concentrations, highlighting its potential as an antibiotic substitute in animal husbandry .
- DNA Damage Induction : In a study involving primary mouse spleen cells, both chelerythrine and sanguinarine caused a dose-dependent increase in DNA damage, suggesting their cytotoxic effects are more pronounced in leukemic cells compared to normal cells .
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying sanguinarine and chelerythrine in plant extracts?
- Methodology : Use reversed-phase HPLC with a mobile phase optimized for resolving sanguinarine and chelerythrine. The European Pharmacopoeia recommends a formula to calculate their combined content:
where (sanguinarine peak area), (chelerythrine peak area), (reference sanguinarine chloride peak area), (sample mass), (reference mass), and (purity of reference) are critical parameters. System suitability requires a resolution ≥2.0 between peaks .
Q. How can high-purity sanguinarine and chelerythrine be isolated from crude alkaloid extracts?
- Methodology : High-speed counter-current chromatography (HSCCC) with a chloroform-methanol-0.2M HCl (4:2:2) solvent system achieves >99.7% purity. Key parameters:
- Stationary phase: Upper organic layer.
- Mobile phase: Lower aqueous layer.
- Flow rate: 8 mL/min; rotation speed: 455 rpm; temperature: 25°C.
- Yield: 50.5% sanguinarine and 43.5% chelerythrine from 1 g crude extract .
Q. What are the primary pharmacological activities of these alkaloids in vitro?
- Methodology :
- Cytotoxicity assays : Use oral cell lines (e.g., S-G gingival epithelial cells, KB carcinoma) and primary cultures. Sanguinarine chloride shows IC₅₀ values 2–5× lower in primary cells than established lines .
- Protein kinase inhibition : Chelerythrine chloride selectively inhibits PKC (IC₅₀ = 0.66 µM) via competitive ATP-binding site interaction .
Advanced Research Questions
Q. How can contradictions in cytotoxicity data between primary and established cell lines be resolved?
- Analysis : Primary cells lack adaptive mutations present in immortalized lines, leading to higher sensitivity. Standardize assays using:
- Cell viability markers : MTT or ATP-based assays.
- Primary cell validation : Compare ≥3 donor-derived cultures.
- Mechanistic studies : Assess DNA damage (Comet assay) and apoptosis (Annexin V/PI staining) to confirm consistency across models .
Q. What strategies optimize HSCCC for scalable preparation of these alkaloids?
- Optimization Framework :
- Solvent screening : Test polarity (e.g., n-hexane-ethyl acetate-methanol-water gradients) to maximize partition coefficients (K values).
- Scale-up : Maintain stationary phase retention (>70%) by adjusting flow rates and rotation speeds incrementally.
- Purity validation : Confirm via UPLC (≥99.7%) and structural NMR (e.g., ¹H NMR: sanguinarine δ 6.8–7.2 ppm aromatic protons) .
Q. How do structural differences between sanguinarine and chelerythrine influence their chromatographic separation?
- Mechanistic Insight :
- Chelerythrine : Contains an additional methoxy group, increasing hydrophobicity (logP ≈ 3.2 vs. sanguinarine’s 2.8).
- Separation : Use silica-based columns with MOF-235@PEG@silica stationary phases, which enhance selectivity via π-π interactions. Resolution improves by 30% compared to amino-modified columns .
Q. What experimental designs address conflicting reports on sanguinarine’s DNA-binding specificity?
- Methodological Approach :
- Competitive binding assays : Compare sanguinarine’s affinity for guanosine vs. other nucleotides (e.g., via fluorescence quenching).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
